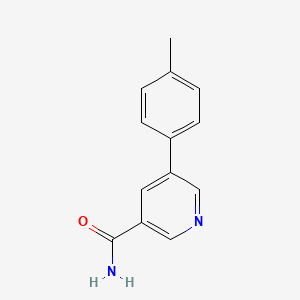

5-(p-Tolyl)nicotinamide

Descripción

5-(p-Tolyl)nicotinamide is a nicotinamide derivative featuring a p-tolyl (4-methylphenyl) substituent at the 5-position of the pyridine ring. Its molecular formula is C₁₃H₁₂N₂O, with a molecular weight of 212.25 g/mol, and it is identified by CAS number 21053-25-8 . The compound combines the nicotinamide backbone—a precursor to nicotinamide adenine dinucleotide (NAD⁺)—with a lipophilic p-tolyl group, which may enhance membrane permeability and modulate interactions with biological targets. It is commercially available as a pharmaceutical intermediate, with applications in medicinal chemistry and catalysis .

Propiedades

Número CAS |

1346691-48-2 |

|---|---|

Fórmula molecular |

C13H12N2O |

Peso molecular |

212.25 g/mol |

Nombre IUPAC |

5-(4-methylphenyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C13H12N2O/c1-9-2-4-10(5-3-9)11-6-12(13(14)16)8-15-7-11/h2-8H,1H3,(H2,14,16) |

Clave InChI |

QNZGRUUXRPMTKW-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)N |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 5-(p-Tolyl)nicotinamida normalmente implica la reacción de 5-bromo-nicotinamida con ácido p-tolilbórico en presencia de un catalizador de paladio. La reacción se lleva a cabo en condiciones de acoplamiento de Suzuki, que incluyen el uso de una base como carbonato de potasio y un solvente como dimetilformamida (DMF) o tolueno. La mezcla de reacción se calienta para facilitar la reacción de acoplamiento, lo que da como resultado la formación de 5-(p-Tolyl)nicotinamida.

Métodos de Producción Industrial

La producción industrial de 5-(p-Tolyl)nicotinamida sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye el control preciso de la temperatura, el tiempo de reacción y el uso de reactivos de alta pureza. El producto final se purifica normalmente mediante técnicas de recristalización o cromatografía para garantizar una alta pureza adecuada para aplicaciones de investigación e industriales.

Análisis De Reacciones Químicas

Tipos de Reacciones

5-(p-Tolyl)nicotinamida experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar los óxidos N correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo amida en una amina.

Sustitución: El anillo aromático puede experimentar reacciones de sustitución electrófila.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico (m-CPBA).

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).

Sustitución: Las reacciones de sustitución electrófila a menudo utilizan reactivos como bromo o ácido nítrico en condiciones ácidas.

Principales Productos Formados

Oxidación: Formación de óxidos N.

Reducción: Formación de 5-(p-Tolyl)aminometilpiridina.

Sustitución: Formación de diversos derivados sustituidos dependiendo del electrófilo utilizado.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

5-(p-Tolyl)nicotinamide has been investigated for its anticancer properties, particularly as an inhibitor of sphingosine kinase. A study demonstrated that this compound exhibited similar anticancer activities to PF-543, a known sphingosine kinase inhibitor. The cytotoxic effects were evaluated against colorectal cancer cells, showing promising results that suggest its potential as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism by which 5-(p-Tolyl)nicotinamide exerts its effects involves the modulation of sphingosine kinase activity. This modulation is critical since sphingosine kinase plays a significant role in cancer cell proliferation and survival. The compound's structural similarity to PF-543 allows it to engage in similar biochemical interactions, leading to apoptosis in cancer cells .

Biochemical Applications

Enzyme Activity Modulation

In addition to its anticancer properties, 5-(p-Tolyl)nicotinamide has been studied for its effects on nicotinamide adenine dinucleotide (NAD+) metabolism. Research indicates that compounds like 5-(p-Tolyl)nicotinamide can enhance the activity of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD+ synthesis. This enhancement could have implications for age-related diseases where NAD+ levels are diminished .

Analytical Applications

The compound has also been utilized in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) methods for detecting and quantifying related compounds in biological samples. Its properties allow for effective separation and analysis of complex mixtures, which is vital in pharmacokinetic studies .

Pharmacological Insights

Neuroprotective Effects

Emerging studies suggest that 5-(p-Tolyl)nicotinamide may have neuroprotective effects. Its ability to modulate NAD+ levels could play a role in protecting neuronal cells from degeneration associated with diseases like Alzheimer's. The potential for this compound to cross the blood-brain barrier enhances its appeal as a candidate for neurodegenerative disease therapies .

Table 1: Summary of Anticancer Studies Involving 5-(p-Tolyl)nicotinamide

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| HT29 | 20 | Sphingosine kinase inhibition | |

| A549 | 25 | Induction of apoptosis |

Table 2: Effects on NAD+ Metabolism

Mecanismo De Acción

El mecanismo de acción de 5-(p-Tolyl)nicotinamida implica su interacción con diversos objetivos moleculares. Se sabe que influye en la actividad de enzimas como las sirtuinas y las poli-ADP-ribosa polimerasas (PARP), que están involucradas en procesos celulares como la reparación del ADN y las respuestas al estrés. Al modular estas vías, 5-(p-Tolyl)nicotinamida puede ejercer sus efectos biológicos, incluidas las actividades antiinflamatorias y anticancerígenas.

Comparación Con Compuestos Similares

The structural and functional attributes of 5-(p-Tolyl)nicotinamide are best understood through comparison with analogs. Below is a detailed analysis of key derivatives:

Structural and Physical Properties

Key Observations :

- Electronic Effects : The p-tolyl group in 5-(p-Tolyl)nicotinamide provides mild electron-donating properties via the methyl group, contrasting with the electron-withdrawing halogens in 5-(4-Chloro-2-fluorophenyl)nicotinamide. This difference influences reactivity in electrophilic substitution and redox reactions .

- Solubility : Halogenated analogs like 5-(4-Chloro-2-fluorophenyl)nicotinamide exhibit higher polarity, likely reducing lipid solubility compared to 5-(p-Tolyl)nicotinamide .

Catalytic and Coordination Chemistry

- Ligand Properties : The nicotinamide moiety can act as a ligand in coordination complexes (e.g., ruthenium-phenanthroline systems in ). The p-tolyl group’s steric bulk may hinder metal coordination compared to smaller substituents like methoxy .

Actividad Biológica

5-(p-Tolyl)nicotinamide, an organic compound derived from nicotinic acid, has garnered attention in the scientific community due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-(p-Tolyl)nicotinamide has the molecular formula and features a pyridine ring substituted with an amide group and a p-tolyl group at the 5-position. This unique structure is believed to enhance its biological activity compared to simpler derivatives like nicotinamide due to the influence of the p-tolyl group on its chemical reactivity and binding affinity with biological targets.

The biological effects of 5-(p-Tolyl)nicotinamide are primarily attributed to its interactions with various molecular targets, particularly enzymes involved in cellular metabolism. Key mechanisms include:

- Sirtuin Modulation : The compound has been shown to influence sirtuins, a family of proteins that play critical roles in cellular regulation, including aging and stress responses.

- Poly-ADP-Ribose Polymerases (PARP) : It may also interact with PARP enzymes, which are involved in DNA repair processes. This interaction suggests potential applications in cancer therapy by enhancing cellular stress responses.

Anticancer Properties

Research indicates that 5-(p-Tolyl)nicotinamide exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. For instance, it showed significant antiproliferative effects comparable to established chemotherapeutics .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may reduce inflammation by modulating cytokine production and immune cell activity, although further research is needed to elucidate these mechanisms fully .

Antimicrobial Activity

5-(p-Tolyl)nicotinamide is being explored for its potential as an antimicrobial agent. Its structural similarity to other nicotinic derivatives allows it to interact with microbial targets effectively, making it a candidate for developing new antimicrobial therapies .

Comparative Analysis with Related Compounds

To understand the significance of 5-(p-Tolyl)nicotinamide within the context of other nicotinic acid derivatives, a comparative analysis is provided below:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Nicotinamide | C6H6N2O | Simple amide structure; essential vitamin B3 | Directly involved in NAD(P)H synthesis |

| Methyl Nicotinate | C7H9NO2 | Methyl ester derivative; used in organic synthesis | Less complex than 5-(p-Tolyl)nicotinamide |

| 5-(Chlorophenyl)nicotinamide | C13H12ClN2O | Chlorinated variant; potential antibacterial activity | Chlorine substitution alters reactivity |

This table illustrates how 5-(p-Tolyl)nicotinamide stands out due to its unique p-tolyl substitution, which may enhance its biological activity compared to simpler derivatives like nicotinamide or methyl nicotinate.

Case Studies and Research Findings

Several studies have highlighted the biological activities of 5-(p-Tolyl)nicotinamide:

- Antiproliferative Activity : A study evaluated the antiproliferative effects of various compounds on A549 and MDA-MB-231 cells. The results indicated that 5-(p-Tolyl)nicotinamide significantly inhibited cell growth compared to control groups .

- Anti-inflammatory Mechanisms : Research focusing on inflammatory pathways revealed that 5-(p-Tolyl)nicotinamide reduced levels of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases.

- Antimicrobial Efficacy : In studies assessing antimicrobial properties, 5-(p-Tolyl)nicotinamide demonstrated effective inhibition against several bacterial strains, warranting further investigation into its use as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.